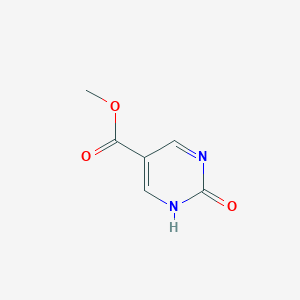
Julolidine hydrobromide
Vue d'ensemble
Description
Julolidine hydrobromide is a compound with the empirical formula C12H15N · HBr . It is known to be one of the strongest electron-releasing groups due to electronic and steric factors . This compound and its derivatives have found recent interest as photoconductive materials, chemiluminescence substances, chromogenic substrates in analytical redox reactions, dye intermediates, potential antidepressants and tranquilizers, nonlinear optical materials, high sensitivity photopolymerizable materials, and for improving color stability in photography .
Synthesis Analysis
The first synthesis of julolidine was first reported by G. Pinkus in 1892 . Julolidine hydrobromide may be used in the synthesis of [4- (2,3,6,7-tetrahydro-1 H,5 H -pyrido [3,2,1- ij ]quinolin-9-ylazo)-phenyl]-methanol azodye .Molecular Structure Analysis
The molecular structure of Julolidine hydrobromide is influenced by its electron-donating strength and electron-withdrawing strength on intramolecular charge-transfer . Density functional theory calculations were carried out to investigate the electron density of the frontier orbitals, energy gap, molecular microscopic dipole moment and hyperpolarizability .Chemical Reactions Analysis
Julolidine hydrobromide may be used in the synthesis of [4- (2,3,6,7-tetrahydro-1 H,5 H -pyrido [3,2,1- ij ]quinolin-9-ylazo)-phenyl]-methanol azodye . It does not undergo hazardous polymerization under normal processing .Physical And Chemical Properties Analysis
Julolidine hydrobromide has a molar mass of 254.17 g/mol . It is a powder with a melting point of 239-242 °C . It is stable under normal conditions .Applications De Recherche Scientifique
Fluorescent Molecular Rotors
Julolidine hydrobromide: serves as a core structure for fluorescent molecular rotors . These rotors are highly sensitive to their local environment and can be used to measure properties like viscosity , polarity , pH , and temperature . They are particularly useful in biological research for monitoring changes in the microenvironment of cells, such as solvent dielectric constant and membrane-bound compartments .
Sensing and Diagnosis
Incorporating julolidine into fluorescent probes allows for the detection of various biological substances, including proteins and nucleic acids . These probes can be designed to respond to specific stimuli within the cell, providing a powerful tool for diagnosis and monitoring of biological processes .
Polymerization
Julolidine-based compounds have been utilized in the polymerization process . They can act as initiators or catalysts, influencing the polymerization rate and the properties of the resulting polymers. This application is significant in the production of plastics and other polymeric materials .
Metal Ion Detection
Researchers have explored the use of julolidine hydrobromide in the detection of metal ions . This is crucial in environmental monitoring and industrial processes where metal ion concentration needs to be controlled or measured .
Nonlinear Optical Materials
Julolidine derivatives exhibit properties that make them suitable for use in nonlinear optical materials . These materials are essential for various applications, including optical switching, modulation, and telecommunication technologies .
Photopolymerizable Materials
The compound has found use in high sensitivity photopolymerizable materials . These materials are important in the field of photolithography , where they are used to create intricate patterns for electronic circuits and other applications .
Laser Dyes and Biochemical Stains
As effective auxofluors, julolidine hydrobromide compounds are employed in laser dyes and biochemical stains . They are known for being strong electron-releasing groups, which is beneficial in enhancing the performance of these dyes and stains .
Photoconductive and Chemiluminescence Substances
Julolidine and its derivatives are used as photoconductive materials and chemiluminescence substances . These applications are important in the development of new imaging and sensing technologies .
Mécanisme D'action
Julolidine hydrobromide and its derivatives have found recent interest as photoconductive materials, chemiluminescence substances, chromogenic substrates in analytical redox reactions, dye intermediates, potential antidepressants and tranquilizers, nonlinear optical materials, high sensitivity photopolymerizable materials, and for improving color stability in photography .
Safety and Hazards
Propriétés
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.BrH/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13;/h1,4-5H,2-3,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWBRFVBPGPEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CCCN3C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482656 | |
| Record name | Julolidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Julolidine hydrobromide | |
CAS RN |
83646-41-7 | |
| Record name | Julolidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Julolidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)











